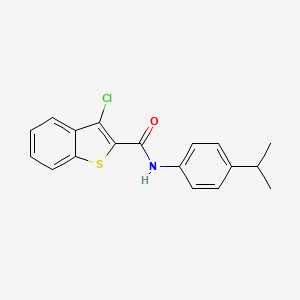![molecular formula C14H17F3N2O B5728420 N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)
N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide, commonly known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFP is a white or off-white solid that is soluble in organic solvents such as dichloromethane and acetonitrile. It has a molecular weight of 307.35 g/mol and a melting point of 78-80°C.
Mécanisme D'action
The mechanism of action of trifluoromethylphenyl compounds can vary greatly depending on their specific structure and the context in which they are used. For example, some compounds in this class can interfere with the passage of chloride ions through the GABA regulated chloride channel, thereby disrupting central nervous system activity and causing death .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)11-7-3-4-8-12(11)18-13(20)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGSISPUIALFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)




![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)




